
Stéarate de glycidyle
Vue d'ensemble
Description
Stearic Acid glycidyl ester is a compound formed by the esterification of stearic acid with glycidol. Stearic acid is a saturated fatty acid, while glycidol is an epoxide. This compound is part of the broader class of glycidyl fatty acid esters, which are commonly found in processed oils and fats. These esters are of significant interest due to their potential health implications and their presence in various industrial applications .
Applications De Recherche Scientifique
Stearic Acid glycidyl ester has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of other chemicals and materials.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Safety and Hazards
Glycidyl stearate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Orientations Futures
Given the potential health risks associated with Glycidyl stearate, future research should focus on developing safer and more efficient methods for its synthesis and use. Additionally, more studies are needed to fully understand its mechanism of action and the potential health effects of its consumption .
Mécanisme D'action
The mechanism of action of Stearic Acid glycidyl ester involves its interaction with biological molecules. The epoxide ring in glycidol can react with nucleophilic sites in proteins, DNA, and other biomolecules, potentially leading to various biological effects. These interactions can affect cellular pathways and molecular targets, influencing processes such as cell signaling, metabolism, and gene expression .
Similar Compounds:
Glycidyl palmitate: Formed from palmitic acid and glycidol.
Glycidyl oleate: Formed from oleic acid and glycidol.
Glycidyl linoleate: Formed from linoleic acid and glycidol.
Uniqueness: Stearic Acid glycidyl ester is unique due to its specific fatty acid component, stearic acid, which is a saturated fatty acid. This saturation can influence the physical properties and reactivity of the ester compared to its unsaturated counterparts like glycidyl oleate and glycidyl linoleate.
Analyse Biochimique
Biochemical Properties
It is known that Glycidyl stearate interacts with various biomolecules due to its reactive epoxy groups . These interactions can influence the properties and functions of these biomolecules, potentially affecting various biochemical reactions.
Cellular Effects
It is known that Glycidyl stearate can interact with various cellular components due to its reactive epoxy groups . These interactions can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Temporal Effects in Laboratory Settings
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially lead to changes in cellular function over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially lead to changes in cellular function, which could vary with different dosages. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially influence metabolic flux or metabolite levels.
Transport and Distribution
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially influence its localization or accumulation within cells and tissues.
Subcellular Localization
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially influence its activity or function within specific compartments or organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Stearic Acid glycidyl ester typically involves the reaction of stearic acid with glycidol. This reaction can be catalyzed by acidic or basic catalysts. The process generally requires controlled temperatures to ensure the esterification reaction proceeds efficiently.
Industrial Production Methods: In industrial settings, the production of glycidyl esters, including Stearic Acid glycidyl ester, often involves high-temperature processes. These esters are formed during the deodorization step of oil refining, where temperatures can exceed 200°C . The reaction conditions must be carefully controlled to optimize yield and minimize the formation of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Stearic Acid glycidyl ester can undergo various chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of stearic acid and glycidol.
Oxidation: The epoxide ring in glycidol can be opened through oxidation reactions, forming diols or other oxidized products.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different esters or other derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically catalyzed by acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Substitution: Nucleophiles such as alcohols or amines can be used under mild to moderate conditions.
Major Products:
Hydrolysis: Stearic acid and glycidol.
Oxidation: Diols or other oxidized derivatives.
Substitution: Various esters or amine derivatives.
Propriétés
IUPAC Name |
oxiran-2-ylmethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQGOXCIUOCDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316444 | |
| Record name | Glycidyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7460-84-6 | |
| Record name | Glycidyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCIDYL STEARATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCIDYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7QG7S8K60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Glycidyl stearate?
A1: Glycidyl stearate is primarily utilized as a hydrophobic finishing agent for materials like cotton fabrics. [] This compound enhances the material's resistance to water absorption, increasing its durability. Additionally, research indicates its potential as a diagnostic marker for prostate cancer, particularly in cases where the prostate-specific antigen (PSA) levels fall within a diagnostically ambiguous range. []
Q2: How does Glycidyl stearate contribute to hydrophobicity?
A2: When applied to cotton fabrics, Glycidyl stearate chemically interacts with the cellulose fibers. [] This interaction is evidenced by FTIR, SEM, and EDX analyses. This treatment results in a significant increase in the water contact angle, reaching up to 152 degrees, and a prolonged water drop absorption time, reaching 200 minutes under optimal conditions. []
Q3: What factors influence the effectiveness of Glycidyl stearate in hydrophobic treatments?
A3: Research suggests that factors such as the concentration of Glycidyl stearate used, the temperature, and the duration of the curing treatment can significantly influence its effectiveness in imparting hydrophobicity. [] Additionally, the presence of other chemicals, like NaOH, during the treatment process can also play a role. []
Q4: Beyond hydrophobic treatments, are there other areas where Glycidyl stearate is being investigated?
A4: Yes, recent research has explored the potential of using Glycidyl stearate as a component in biodegradable cationic surfactants. [] These types of surfactants are of interest due to their potential in various applications while being more environmentally friendly.
Q5: What is the significance of Glycidyl stearate in metabolomics studies?
A5: Glycidyl stearate has been identified as a potential biomarker in metabolomics studies, specifically in the context of distinguishing prostate cancer from benign prostatic hyperplasia (BPH) within the PSA gray zone. [] Its presence in serum, alongside other lipid metabolites, showed a correlation with PCa diagnosis. []
Q6: Are there any potential concerns regarding Glycidyl stearate in food products?
A6: While not directly addressed in the provided abstracts, Glycidyl stearate is structurally similar to glycidyl fatty acid esters, which are a concern in edible oils. [, ] These esters can potentially form during the refining process and have been linked to health concerns. Further research would be needed to assess if similar concerns exist for Glycidyl stearate in food applications.
Q7: What analytical techniques are used to study Glycidyl stearate?
A7: Various analytical techniques have been employed to study Glycidyl stearate. For instance, in its application for hydrophobic treatments, FTIR, SEM, and EDX analyses were used to confirm its presence and interaction with the treated material. [] In metabolomics studies, techniques like LC-MS/MS and NMR are used for identification and quantification of Glycidyl stearate and other metabolites. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



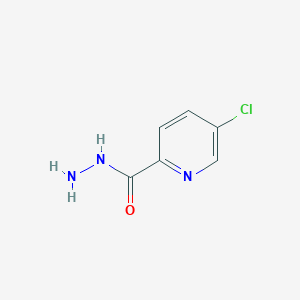

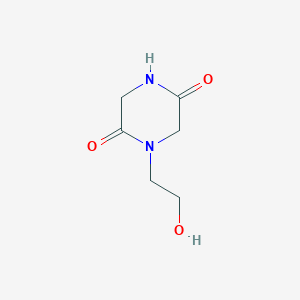
![[2,2':6',2''-Terpyridine]-4'-carboxylic acid](/img/structure/B130572.png)
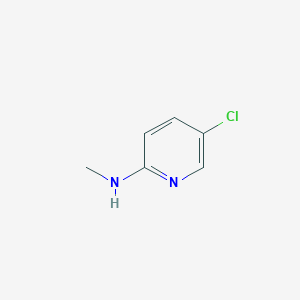
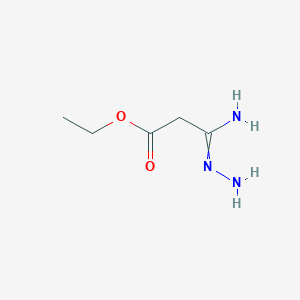
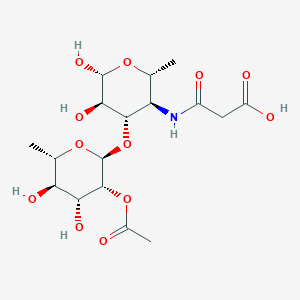



![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)

![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)
